

GSK1059615: A Comparative Guide to its Anti-Cancer Activity Across Cell Lines

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Compound of Interest

Compound Name: GSK1059615

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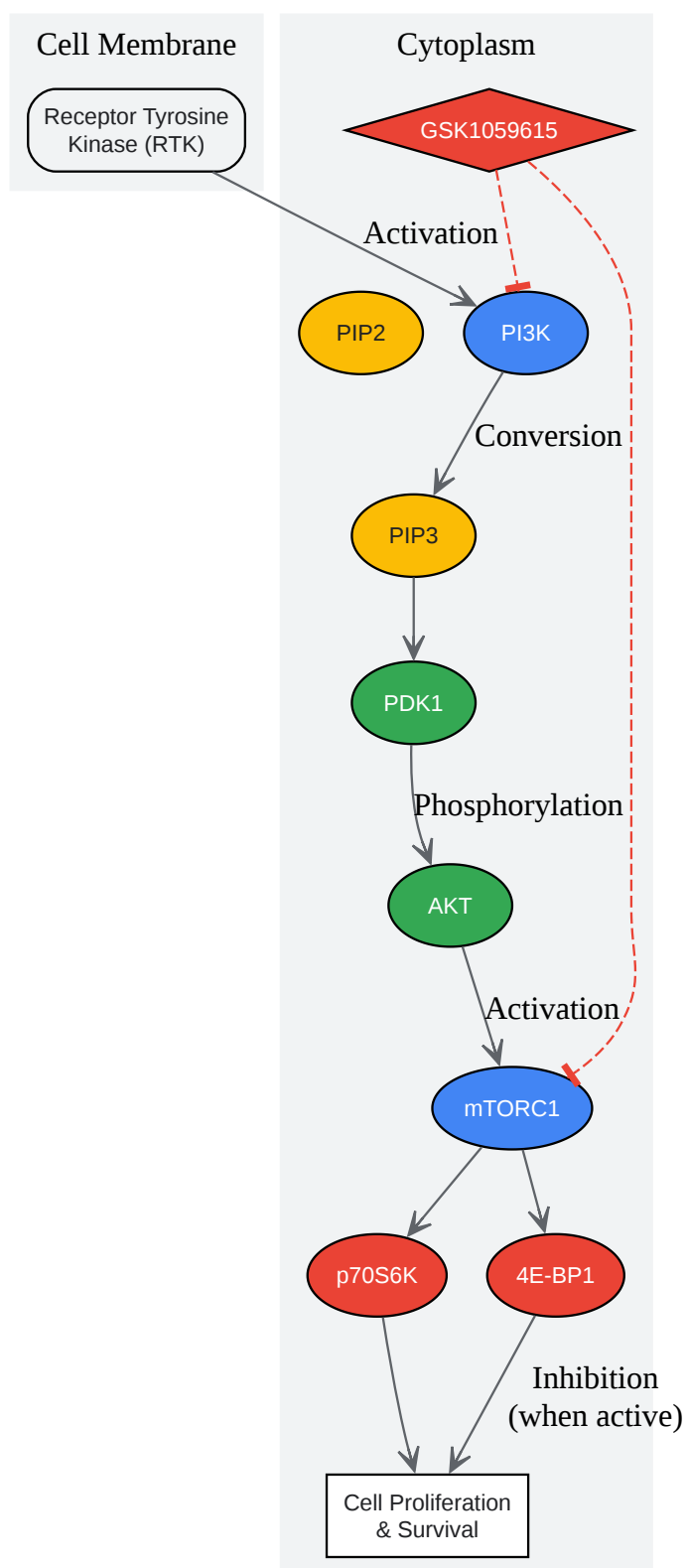
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in-vitro anti-cancer activity of **GSK1059615**, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR). The data presented herein is primarily sourced from the Genomics of Drug Sensitivity in Cancer (GDSC) database, a large-scale pharmacogenomics study that builds upon the foundational work of the National Cancer Institute's NCI-60 screen.

Mechanism of Action

GSK1059615 is an ATP-competitive inhibitor of the class I PI3K isoforms (α , β , δ , and γ) and mTOR.^[1] By targeting these crucial nodes in the PI3K/AKT/mTOR signaling pathway, **GSK1059615** effectively disrupts downstream processes essential for tumor cell growth, proliferation, and survival.^[1] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).^[1]

Signaling Pathway Diagram



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Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of **GSK1059615**.

IC50 Values of GSK1059615 Across Various Cancer Cell Lines

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **GSK1059615** in a selection of human cancer cell lines from the GDSC database. A lower IC50 value indicates greater potency.

Cell Line	Cancer Type	Tissue	IC50 (μM)
AN3-CA	Endometrial Carcinoma	Urogenital System	0.0178
NB1	Neuroblastoma	Nervous System	0.0183
A4-Fuk	B Cell Lymphoma	Blood	0.0196
RH-41	Rhabdomyosarcoma	Soft Tissue	0.0200
CAL-33	Head and Neck Cancer	Aerodigestive Tract	0.0219
GCIY	Stomach Cancer	Digestive System	0.0222
SCC-9	Head and Neck Cancer	Aerodigestive Tract	0.0235
WM-115	Melanoma	Skin	0.0240
SW982	Synovial Sarcoma	Soft Tissue	0.0271
RH-1	Rhabdomyosarcoma	Soft Tissue	0.0283
WM35	Melanoma	Skin	0.0287
Ca-Ski	Cervical Cancer	Urogenital System	0.0297
NB10	Neuroblastoma	Nervous System	0.0305
SCC-15	Head and Neck Cancer	Aerodigestive Tract	0.0307
ME-180	Cervical Cancer	Urogenital System	0.0314
SNU-423	Liver Cancer	Digestive System	0.0324
AGS	Stomach Cancer	Digestive System	0.0329
COLO-800	Melanoma	Skin	0.0333
CHP-212	Neuroblastoma	Nervous System	0.0334
CP50-MEL-B	Melanoma	Skin	0.0349
Hs-633T	Fibrosarcoma	Soft Tissue	0.0352

SNU-387	Liver Cancer	Digestive System	0.0356
Hep3B2-1-7	Liver Cancer	Digestive System	0.0358
BE2-M17	Neuroblastoma	Nervous System	0.0368
A431	Skin Cancer	Skin	0.0371

Note: This is a partial list. The full dataset is available at the [--INVALID-LINK--](#) project website. [\[2\]](#)

Experimental Protocols

The IC50 values presented were determined using a standardized high-throughput screening methodology. The general workflow is outlined below.

Cell Line Maintenance and Plating

Human cancer cell lines are cultured in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine. For screening, cells are seeded into 384-well microtiter plates at densities ranging from 1,000 to 40,000 cells per well, depending on the cell line's growth characteristics. The plates are then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

Compound Screening and Endpoint Assay

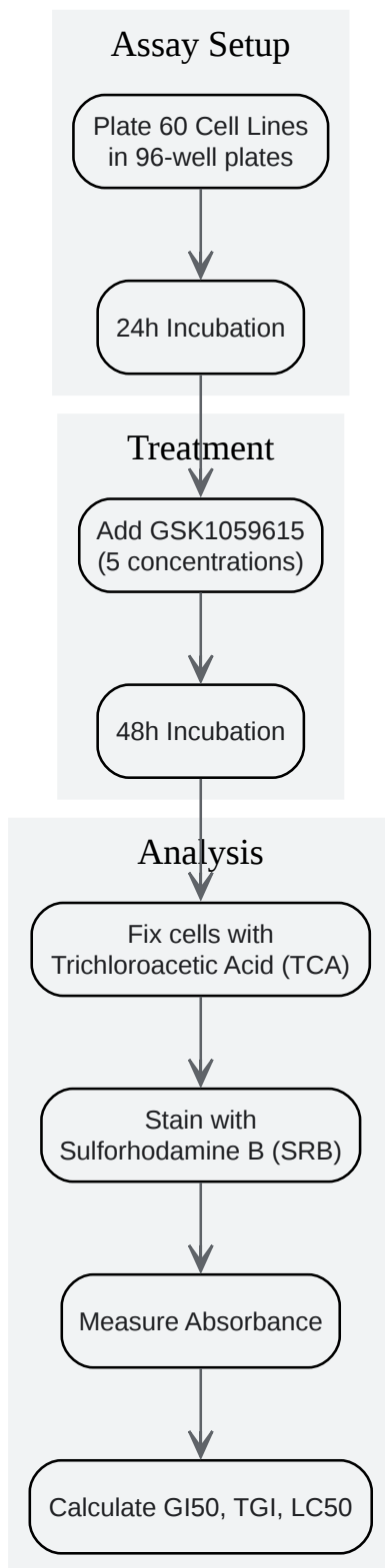
GSK1059615 is serially diluted to various concentrations and added to the cell plates. The cells are incubated with the compound for 72 hours. Cell viability is assessed using a fluorescent-based assay that measures cellular ATP levels (e.g., CellTiter-Glo). The fluorescence intensity is proportional to the number of viable cells.

Data Analysis and IC50 Determination

The raw fluorescence data is normalized to untreated controls. The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated by fitting the dose-response data to a sigmoidal curve.

NCI-60 Drug Screening Workflow

The GDSC screening methodology is an evolution of the National Cancer Institute's (NCI) 60 human tumor cell line screen. The foundational principles of this workflow are illustrated below.



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Caption: A generalized workflow for the NCI-60 anticancer drug screen.

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References

- 1. Drug: GSK1059615 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Drug: GSK1059615 - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
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